molecular formula C13H20ClNO B14454393 3-(1-Phenylbutyl)oxazolidine hydrochloride CAS No. 73771-47-8

3-(1-Phenylbutyl)oxazolidine hydrochloride

Katalognummer: B14454393
CAS-Nummer: 73771-47-8
Molekulargewicht: 241.76 g/mol
InChI-Schlüssel: COYALERAORPIMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Phenylbutyl)oxazolidine hydrochloride is a heterocyclic organic compound that features an oxazolidine ring. Oxazolidines are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the phenylbutyl group enhances its chemical properties, making it a compound of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylbutyl)oxazolidine hydrochloride typically involves the reaction of an aliphatic aldehyde with an azomethine ylide. This reaction can be catalyzed by various agents, including chiral magnesium phosphate, tetrabutylammonium iodide, and iron porphyrin Lewis acids . The reaction conditions are generally mild, with temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of oxazolidines, including this compound, often employs continuous flow reactors to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions allows for scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Phenylbutyl)oxazolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxazoles, amines, and substituted oxazolidines, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(1-Phenylbutyl)oxazolidine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1-Phenylbutyl)oxazolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit protein synthesis by binding to the ribosomal peptidyl transferase center, thereby preventing the formation of peptide bonds . This mechanism is similar to that of other oxazolidinones, which are known for their antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(1-Phenylbutyl)oxazolidine hydrochloride include:

    Oxazolidinones: Known for their antimicrobial properties.

    Oxazoles: Used in various chemical and pharmaceutical applications.

    Thiazolidines: Studied for their biological activities.

Uniqueness

What sets this compound apart is its unique combination of the oxazolidine ring with the phenylbutyl group. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

73771-47-8

Molekularformel

C13H20ClNO

Molekulargewicht

241.76 g/mol

IUPAC-Name

3-(1-phenylbutyl)-1,3-oxazolidine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-2-6-13(14-9-10-15-11-14)12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11H2,1H3;1H

InChI-Schlüssel

COYALERAORPIMK-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC=CC=C1)N2CCOC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.